molecular formula C13H17Br B14527145 (2-Bromo-2-butylcyclopropyl)benzene CAS No. 62360-08-1

(2-Bromo-2-butylcyclopropyl)benzene

Cat. No.: B14527145
CAS No.: 62360-08-1
M. Wt: 253.18 g/mol
InChI Key: LDMFYOCQEBHTQG-UHFFFAOYSA-N
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Description

(2-Bromo-2-butylcyclopropyl)benzene is an organic compound that features a benzene ring substituted with a cyclopropyl group, which in turn is substituted with a bromine atom and a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-2-butylcyclopropyl)benzene typically involves the cyclopropanation of a suitable benzene derivative followed by bromination and alkylation reactions. One common method is the reaction of benzene with a cyclopropyl halide in the presence of a strong base to form the cyclopropylbenzene intermediate. This intermediate can then be brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The final step involves the alkylation of the bromocyclopropylbenzene with a butyl halide under Friedel-Crafts alkylation conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-2-butylcyclopropyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in the presence of a suitable solvent like ethanol or water.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted cyclopropylbenzene derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclopropylbenzene.

Mechanism of Action

The mechanism of action of (2-Bromo-2-butylcyclopropyl)benzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic substitution reactions, while the cyclopropyl group can influence the reactivity and stability of the compound. The butyl group can also affect the compound’s solubility and interaction with other molecules .

Properties

CAS No.

62360-08-1

Molecular Formula

C13H17Br

Molecular Weight

253.18 g/mol

IUPAC Name

(2-bromo-2-butylcyclopropyl)benzene

InChI

InChI=1S/C13H17Br/c1-2-3-9-13(14)10-12(13)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3

InChI Key

LDMFYOCQEBHTQG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC1C2=CC=CC=C2)Br

Origin of Product

United States

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